molecular formula C18H21Li B3055640 Lithium, (3-methyl-1,1-diphenylpentyl)- CAS No. 66014-41-3

Lithium, (3-methyl-1,1-diphenylpentyl)-

Cat. No.: B3055640
CAS No.: 66014-41-3
M. Wt: 244.3 g/mol
InChI Key: URMHJZVLKKDTOJ-UHFFFAOYSA-N
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Description

Lithium, (3-methyl-1,1-diphenylpentyl)- is an organolithium compound with the molecular formula C18H21Li. It is a member of the organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilic and basic properties. This compound is particularly interesting due to its unique structure, which includes a lithium atom bonded to a carbon atom that is part of a 3-methyl-1,1-diphenylpentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium, (3-methyl-1,1-diphenylpentyl)- typically involves the reaction of 3-methyl-1,1-diphenylpentyl chloride with lithium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen in the air.

Industrial Production Methods

On an industrial scale, the production of Lithium, (3-methyl-1,1-diphenylpentyl)- follows similar principles but is optimized for larger quantities. The process involves the use of high-purity lithium metal and rigorous control of reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Lithium, (3-methyl-1,1-diphenylpentyl)- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Nucleophilic Substitution: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Deprotonation: It can deprotonate weak acids to form corresponding lithium salts.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.

    Alkyl Halides: Reacts with alkyl halides in the presence of a polar aprotic solvent to form new carbon-carbon bonds.

    Weak Acids: Reacts with weak acids such as alcohols and amines to form lithium salts.

Major Products Formed

    Alcohols: From the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: From the reaction with alkyl halides.

    Lithium Salts: From the reaction with weak acids.

Scientific Research Applications

Lithium, (3-methyl-1,1-diphenylpentyl)- has several applications in scientific research:

    Organic Synthesis: Used as a strong nucleophile and base in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Materials Science: Used in the preparation of advanced materials, including polymers and nanomaterials.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of Lithium, (3-methyl-1,1-diphenylpentyl)- involves its strong nucleophilic and basic properties. The lithium atom in the compound is highly electropositive, making the carbon-lithium bond highly polarized. This polarization enhances the nucleophilicity of the carbon atom, allowing it to attack electrophilic centers in other molecules. The compound can also act as a strong base, deprotonating weak acids to form lithium salts.

Comparison with Similar Compounds

Similar Compounds

    n-Butyllithium: Another organolithium compound with strong nucleophilic and basic properties.

    Methyllithium: A simpler organolithium compound used in similar types of reactions.

    Phenyllithium: An aromatic organolithium compound with similar reactivity.

Uniqueness

Lithium, (3-methyl-1,1-diphenylpentyl)- is unique due to its bulky 3-methyl-1,1-diphenylpentyl group, which can influence its reactivity and selectivity in chemical reactions. This bulkiness can provide steric hindrance, making it more selective in certain reactions compared to simpler organolithium compounds.

Properties

IUPAC Name

lithium;(3-methyl-1-phenylpentyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21.Li/c1-3-15(2)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15H,3,14H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMHJZVLKKDTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC(C)C[C-](C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455875
Record name Lithium, (3-methyl-1,1-diphenylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66014-41-3
Record name Lithium, (3-methyl-1,1-diphenylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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